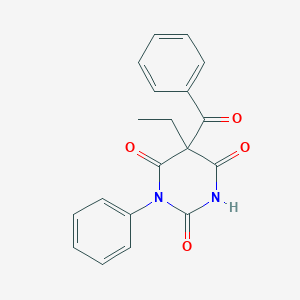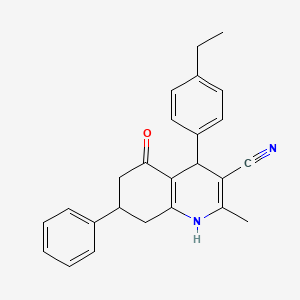![molecular formula C14H15NO4S B5036932 ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)
ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly known as ETTP and has been synthesized using various methods.
作用機序
The mechanism of action of ETTP is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. ETTP has been shown to inhibit the activity of certain enzymes and to induce cell death in cancer cells. It is also believed to have antioxidant properties that may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ETTP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and to induce cell death in cancer cells. It has also been shown to inhibit the replication of certain viruses.
実験室実験の利点と制限
ETTP has several advantages for lab experiments, including its ability to interact with biological molecules and its potential applications in medicinal chemistry, materials science, and organic synthesis. However, its synthesis can be challenging, and its purity and yield can vary depending on the method used. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on ETTP, including its potential applications in drug discovery, materials science, and organic synthesis. In drug discovery, ETTP could be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, ETTP could be used as a building block for the synthesis of new materials with unique properties. In organic synthesis, ETTP could be used as a starting material for the synthesis of other compounds with potential applications in various fields.
Conclusion:
In conclusion, ETTP is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis can be challenging, but it has several advantages for lab experiments, including its ability to interact with biological molecules and its potential applications in medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug discovery, materials science, and organic synthesis.
合成法
ETTP can be synthesized using various methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Gewald reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde. The Gewald reaction involves the condensation of a thiocarbonyl compound with an α,β-unsaturated carbonyl compound. These methods have been used to synthesize ETTP with varying yields and purity.
科学的研究の応用
ETTP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ETTP has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, ETTP has been used as a building block for the synthesis of polymers and as a dopant for organic semiconductors. In organic synthesis, ETTP has been used as a starting material for the synthesis of other compounds.
特性
IUPAC Name |
ethyl 2,2-dioxo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-2-19-14(16)9-3-4-12-10(7-9)11-8-20(17,18)6-5-13(11)15-12/h3-4,7,15H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZCNKBKKPCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-dimethoxyphenyl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B5036861.png)
![2-[isopropyl(methyl)amino]ethyl 3-fluorobenzoate hydrochloride](/img/structure/B5036867.png)
![8-[2-(4-methylphenoxy)ethoxy]quinoline](/img/structure/B5036875.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-butylethanediamide](/img/structure/B5036884.png)
![methyl 4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5036885.png)


![6-(2,5-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5036903.png)
![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)

![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)